molecular formula C17H25N3O4S B2372482 (R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1389310-20-6

(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2372482
CAS RN: 1389310-20-6
M. Wt: 367.46
InChI Key: GOBUFYIIEWYOKH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
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Scientific Research Applications

Toxicological Evaluation

The compound 3-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide (S6973) underwent a detailed toxicological evaluation to determine its safety for use in food and beverage applications. It exhibited minimal oxidative metabolism in vitro and was poorly absorbed and rapidly eliminated in rat pharmacokinetic studies. The compound did not raise genotoxic concerns and was not mutagenic or clastogenic. It did not induce micronuclei in vitro or in vivo. In subchronic oral toxicity studies in rats, the no-observed-adverse-effect-levels (NOAELs) were 20 mg/kg/day, indicating its safety at these levels when administered as a food ad-mix for 90 consecutive days (Arthur et al., 2015).

Asymmetric Synthesis

An efficient and practical asymmetric synthesis method was developed for the compound 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists. This synthesis involved diastereoselective reduction of a chiral enaminoester and efficient isomerization from 3,4-cis-substituted piperidine to 3,4-trans-substituted piperidine under basic conditions. The method proved suitable for large-scale operations (Jona et al., 2009).

Piperidine Derivatives from Serine

A general route to optically pure piperidines with substituents alpha to nitrogen was described. 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, underwent Claisen rearrangement to form piperidine derivatives. These products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

C–S Bond Cleavage in Hydrazination

In the study of the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate, unexpected C–S bond cleavage occurred, leading to the synthesis of compounds different from the expected products. Kinetic and computational DFT studies were carried out to propose a rational mechanism for this unexpected reaction pathway (Nordin et al., 2016).

properties

IUPAC Name

tert-butyl (3R)-3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(21)19-10-6-8-14(12-19)20-11-13-7-4-5-9-15(13)18-25(20,22)23/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBUFYIIEWYOKH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N2CC3=CC=CC=C3NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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